molecular formula C15H14O6 B5668502 methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate

methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate

Cat. No. B5668502
M. Wt: 290.27 g/mol
InChI Key: JLMZUDSFQBCLAG-UHFFFAOYSA-N
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Description

The synthesis and analysis of "methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate" involve understanding its molecular structure, synthesis routes, and chemical properties. This compound is significant due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, bromination, and catalysis. For example, a related synthesis involves starting from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, optimized using catalysts like cupric oxide and condensing agents such as calcium carbonate and potassium carbonate (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Molecular structure elucidation can be performed using techniques such as X-ray crystallography and NMR spectroscopy. An example includes the structural determination of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, confirming the molecular framework via X-ray crystal structure determination (R. Gillespie et al., 1979).

Chemical Reactions and Properties

Chemical reactions involving "methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate" could include condensation, esterification, and electrophilic substitution. Studies on related compounds demonstrate diverse reactivity and formation of novel structures through specific reaction conditions (S. Torii*, 1972).

properties

IUPAC Name

methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-12-5-3-10(8-16)7-14(12)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMZUDSFQBCLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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